molecular formula C15H19N3O7S B2796570 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 744264-22-0

4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No. B2796570
CAS RN: 744264-22-0
M. Wt: 385.39
InChI Key: VHEGSCDRFIWNPZ-UHFFFAOYSA-N
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Description

“4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 744264-22-0 . It has a molecular weight of 385.4 and its IUPAC name is 4-{4-[(2-methyl-5-nitrophenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O7S/c1-11-2-3-12(18(22)23)10-13(11)26(24,25)17-8-6-16(7-9-17)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • Studies on the hydrogen bonding in proton-transfer compounds of various acids with aliphatic nitrogen Lewis bases, including piperazine, highlight the importance of these interactions in determining crystal structures and could be relevant for understanding similar interactions in compounds like the queried one (Smith, Wermuth, & Sagatys, 2011).

Polymer Synthesis

  • Research on the synthesis of polyamides containing different organic bases such as uracil, adenine, theophylline, and thymine by polycondensing with diamines, including piperazine, indicates potential applications in polymer chemistry and materials science (Hattori & Kinoshita, 1979).

Antibacterial and Antimycobacterial Activities

  • Compounds structurally related to the query, particularly those involving piperazine as a core component, have been explored for their antimicrobial activities. For instance, novel syntheses of fluoroquinolonecarboxylic acids and 6-nitroquinolone-3-carboxylic acids have shown potent antibacterial activities, suggesting possible applications in developing new antibacterial agents (Ishizaki, Suzue, & Irikura, 1985); (Senthilkumar et al., 2009).

Antiparasitic Activity

  • Synthesis of novel hybrid molecules from precursors known for antiparasitic activity, which involve piperazine derivatives, has led to compounds with potent lethal activities against parasites such as Entamoeba histolytica and Giardia intestinalis. This suggests applications in the development of new treatments for parasitic infections (Saadeh, Mosleh, & Mubarak, 2009).

Antimicrobial and Antifungal Applications

  • The synthesis and evaluation of new pyridine derivatives, including those featuring piperazine, have shown considerable antibacterial activity, indicating potential uses in antimicrobial treatments (Patel & Agravat, 2009).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care to avoid any potential hazards.

properties

IUPAC Name

4-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7S/c1-11-2-3-12(18(22)23)10-13(11)26(24,25)17-8-6-16(7-9-17)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEGSCDRFIWNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

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